molecular formula C9H16O3S B7591765 3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one

3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one

Cat. No. B7591765
M. Wt: 204.29 g/mol
InChI Key: MOEAFLAZZGOFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is also known as PXS-4681A and has a molecular formula of C9H16O3S.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Research has shown that 3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one can modulate various biochemical and physiological pathways in the body. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one in lab experiments is its relatively simple synthesis method. This makes it easily accessible for researchers. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one. One area of interest is its potential use in developing new anti-inflammatory and anti-cancer drugs. Further studies are needed to fully understand the compound's mechanism of action and its effects on various biochemical and physiological pathways. Additionally, research on the compound's potential applications in materials science, such as in the development of new polymers, is also an area of interest.

Synthesis Methods

The synthesis of 3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one involves the reaction of 3-mercapto-2-butanol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

Research on 3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one has revealed its potential applications in various fields. In medicinal chemistry, this compound has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(3-hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3S/c1-5-4-8(9(11)12-5)13-7(3)6(2)10/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEAFLAZZGOFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)SC(C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxybutan-2-ylsulfanyl)-5-methyloxolan-2-one

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